

Application Notes and Protocols: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1356517

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of **1,3-Dimethyl-1H-pyrazole-4-sulfonamide**, a valuable building block in medicinal chemistry. The integration of the pyrazole and sulfonamide functionalities offers a scaffold for the development of novel therapeutic agents.[1] Pyrazole-containing compounds have shown a wide range of biological activities, including anti-inflammatory and anticancer properties.[2] Similarly, the sulfonamide group is a well-established pharmacophore known for its diverse pharmacological applications.[1][3] This document outlines the synthetic procedure, provides key characterization data, and discusses potential applications for this compound in drug discovery and development.

Chemical Properties and Characterization

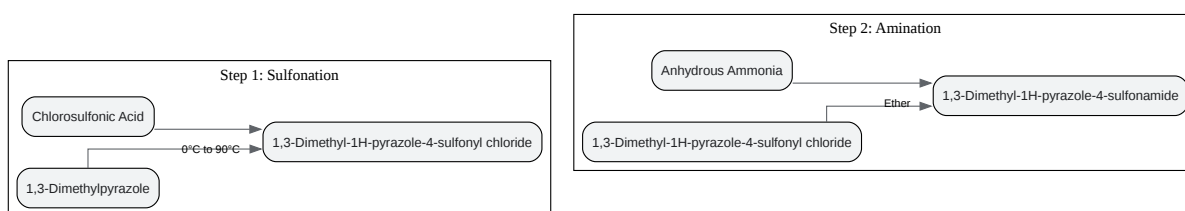
A summary of the key chemical properties for **1,3-Dimethyl-1H-pyrazole-4-sulfonamide** is provided in the table below.

Property	Value
CAS Number	88398-53-2
Molecular Formula	C ₅ H ₉ N ₃ O ₂ S
Molecular Weight	175.21 g/mol [1][4]
Appearance	Typically a solid at room temperature[3]
Solubility	Soluble in polar solvents[3]
Monoisotopic Mass	175.04154771 Da[1][4]

Synthesis Protocol

The synthesis of **1,3-Dimethyl-1H-pyrazole-4-sulfonamide** is a two-step process that begins with the sulfonation of 1,3-dimethylpyrazole, followed by amination of the resulting sulfonyl chloride.[1]

Experimental Workflow



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Caption: Synthetic workflow for **1,3-Dimethyl-1H-pyrazole-4-sulfonamide**.

Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride

This initial step involves the electrophilic sulfonation of the pyrazole ring.

Materials:

Reagent	Molar Mass (g/mol)	Amount	Moles
1,3-Dimethylpyrazole	96.13	59 g	0.614
Chlorosulfonic acid	116.52	300 g	2.57

Procedure:

- In a fume hood, slowly add 59 g of 1,3-dimethylpyrazole to 300 g of chlorosulfonic acid while maintaining the temperature at 0°C with an ice bath.
- After the addition is complete, warm the reaction mixture to 90°C and stir for 3 hours.
- Cool the reaction mixture and carefully pour it onto 500 g of ice.
- Extract the aqueous solution with diethyl ether (3 x 100 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent. The resulting ether solution contains the intermediate, 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride, and is used directly in the next step.

Step 2: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-sulfonamide

The sulfonyl chloride intermediate is converted to the final sulfonamide product through nucleophilic substitution with ammonia.^[1]

Materials:

Reagent	Molar Mass (g/mol)	Amount	Moles
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride solution	-	Ether solution from Step 1	-
Anhydrous ammonia	17.03	55 g	3.23
Diethyl ether	-	250 mL	-

Procedure:

- Prepare a solution of 55 g of anhydrous ammonia in 250 mL of diethyl ether.
- Add the ether solution of 1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride dropwise to the ammonia solution.
- Let the reaction mixture stand overnight.
- Add water to the reaction mixture and separate the layers.
- Extract the aqueous layer with ethyl acetate.
- Combine all organic solutions and dry over anhydrous sodium sulfate.
- After filtering, remove the solvent under reduced pressure to yield the product. The reported yield is 20.5 g with a melting point of 97-105°C.

Characterization Data

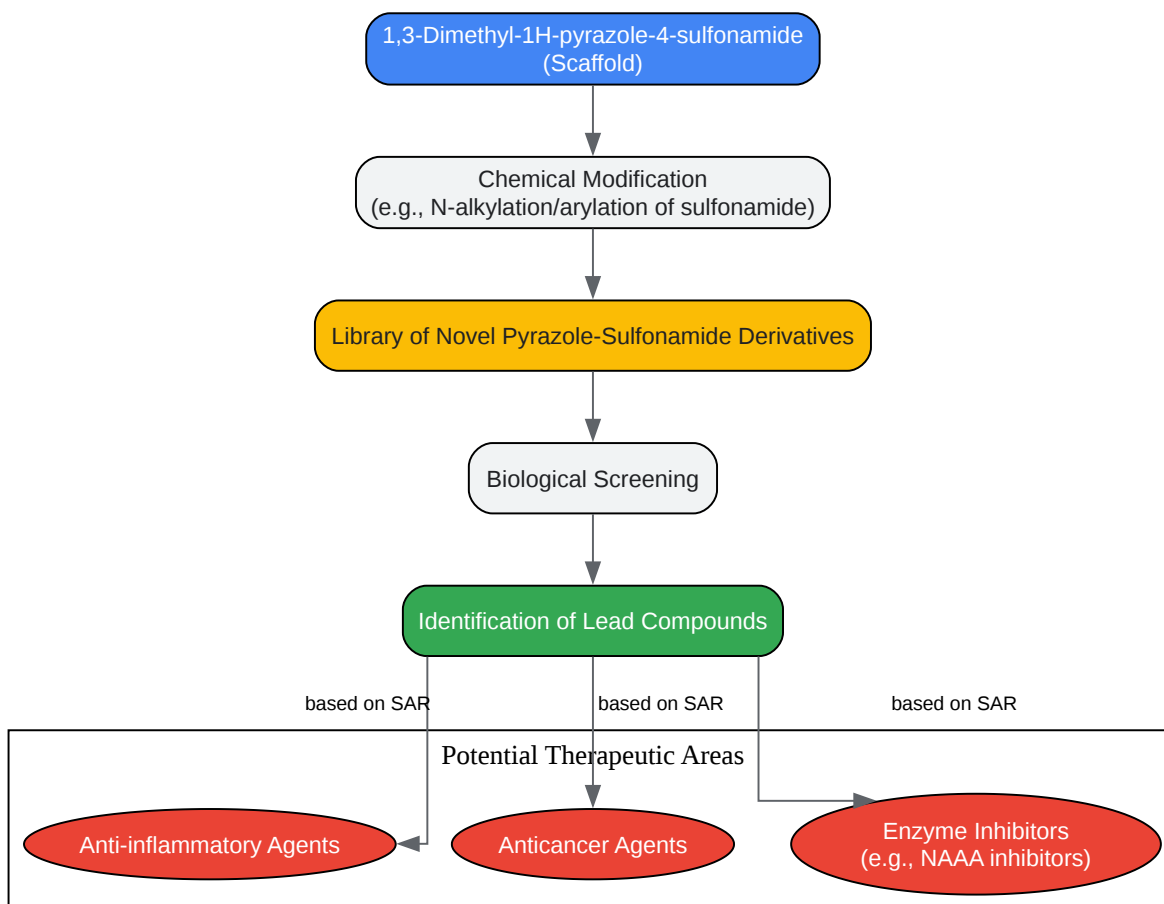
The structural confirmation of **1,3-Dimethyl-1H-pyrazole-4-sulfonamide** is achieved through various spectroscopic and analytical techniques.^[1]

Analysis	Expected Results
^1H NMR	Distinct signals for the two methyl groups (N-CH ₃ and C-CH ₃), the pyrazole ring proton, and the sulfonamide (NH ₂) protons.
^{13}C NMR	Signals corresponding to the carbon atoms of the pyrazole ring and the two methyl groups.
FT-IR	Characteristic absorption bands for N-H stretching of the sulfonamide, S=O stretching, and C=N stretching of the pyrazole ring.
LC-MS	Expected protonated molecule $[\text{M}+\text{H}]^+$ at an m/z of approximately 176.0488. [1]
Elemental Analysis	Theoretical %: C, 34.27; H, 5.18; N, 23.98; O, 18.26; S, 18.30. [1]

Potential Applications in Drug Discovery

While **1,3-Dimethyl-1H-pyrazole-4-sulfonamide** is primarily a research chemical and synthetic intermediate, its structural motifs are present in a variety of biologically active molecules.[\[1\]](#)[\[5\]](#) This makes it a valuable starting point for the synthesis of compound libraries for screening against various biological targets.[\[1\]](#)

Logical Relationship for Drug Discovery Application



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Caption: Drug discovery workflow starting from the pyrazole-sulfonamide scaffold.

The pyrazole-sulfonamide core is a privileged scaffold in medicinal chemistry.[1] For instance, derivatives of pyrazole sulfonamides have been investigated as N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, which have potential as anti-inflammatory agents. Modifications to the sulfonamide nitrogen can significantly alter the biological activity and selectivity of these compounds.[1] Furthermore, various pyrazoline benzenesulfonamide derivatives have been explored as potential anticancer agents.[2] Researchers can utilize **1,3-**

Dimethyl-1H-pyrazole-4-sulfonamide as a starting material to synthesize novel derivatives and explore their therapeutic potential in these and other disease areas.

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